2,2'-(1,2-Ethenediyldi-4,1-phenylene)bisbenzoxazole
Overview
Description
Synthesis Analysis
The synthesis of related compounds such as P-phenylene-2,2'-bis(5-aminobenzoxazole) has been achieved with high yield through the condensation of 2,4-diaminophenol dihydrochloride and terephthalic acid, using SnCl2 as a reductive agent to suppress oxidation. This method highlights the potential for efficient synthesis routes for closely related compounds (Chen Xiangqun & Huang Yudong, 2004).
Molecular Structure Analysis
The molecular and crystal structures of compounds similar to 2,2'-(1,2-Ethenediyldi-4,1-phenylene)bisbenzoxazole, such as bis[(3-pentafluorophenoxy)phenyl] 4,4′-oxydibenzoate, provide insights into the conformational flexibility and arrangement of polyarylate chains, which are crucial for understanding the structural characteristics of the compound (Lindeman et al., 1985).
Chemical Reactions and Properties
The compound has shown potential in undergoing reversible photocyclization reactions, as seen in studies on similar compounds like 1,2-Bis(benzo[b]thiophen-3-yl)ethene derivatives, which exhibit thermally irreversible and fatigue-resistant photochromic properties (Uchida et al., 1990). This property could be indicative of the compound's ability to undergo specific chemical reactions under light irradiation.
Physical Properties Analysis
The structural study of compounds modeling elementary polymer units reveals significant data on conformational flexibility and predominant arrangements, which are essential for understanding the physical properties of polyarylate chains based on 2,2'-(1,2-Ethenediyldi-4,1-phenylene)bisbenzoxazole (Lindeman et al., 1985).
Chemical Properties Analysis
The synthesis and antimicrobial activity of related compounds, such as (1,4-phenylene)bis(arylsufonylpyrazoles and isoxazoles), offer insights into the chemical properties and potential applications of 2,2'-(1,2-Ethenediyldi-4,1-phenylene)bisbenzoxazole derivatives in fields requiring specific chemical functionalities (Lavanya et al., 2014).
Scientific Research Applications
Synthesis of Novel Compounds : Methods to synthesize related compounds, such as P-phenylene-2,2'-bis(5-aminobenzoxazole), have been explored, offering high yields and potential for use in various chemical applications (Chen Xiangqun & Huang Yudong, 2004).
Metal–Organic Frameworks (MOFs) : The compound has been used in the construction of copper metal–organic systems, indicating its potential in creating complex molecular structures for applications in material science and nanotechnology (Fangna Dai et al., 2009).
Optical Data Storage : It has applications in photochromic polymer composites for two-photon 3D optical data storage, demonstrating its role in advanced data recording technologies (Claudia C. Corredor et al., 2007).
Electronic Spectroscopy : The compound has been synthesized for its electronic spectroscopy applications, indicating its potential use in the field of photonics and electronic materials (Chen Xiang, 2003).
Processable Precursors : It serves as a precursor in the synthesis of processable precursors to poly(phenylene bisbenzoxazole)s, which are useful in creating high-performance polymers (Temi-Dayo Akinseye et al., 1997).
Azo Group Containing Bis Ligand : This compound has been used to create novel bis ligands and their coordination polymers, showing potential in the field of coordination chemistry and material science (H. M. Shukla et al., 2012).
Thermal and Photocatalytic Applications : Research has been conducted on its use in creating heat-resistant resins and photocatalytic materials, highlighting its significance in materials engineering and environmental applications (J. Preston & J. Carson, 1993).
Photoinitiators in Polymerization : It has been used in the design of novel photoinitiators for radical and cationic photopolymerizations, essential for advanced manufacturing and 3D printing technologies (Jing Zhang et al., 2014).
Nanotechnology : There's research into its use in Polyhedral Oligomeric Silsesquioxane (POSS) nanoscale reinforcement of thermosetting resins, indicating its role in enhancing material properties at the nanoscale (Qiaohe Chen et al., 2005).
Safety And Hazards
Future Directions
Future research on 2,2’-(1,2-Ethenediyldi-4,1-phenylene)bisbenzoxazole could focus on expanding its range of applications. For example, it could be used in the development of high-performance halloysite nanotube (HNT)-based nanocomposites. It could also be used in the development of new types of sensors based on its excimer luminescence properties .
properties
IUPAC Name |
2-[4-[(E)-2-[4-(1,3-benzoxazol-2-yl)phenyl]ethenyl]phenyl]-1,3-benzoxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H18N2O2/c1-3-7-25-23(5-1)29-27(31-25)21-15-11-19(12-16-21)9-10-20-13-17-22(18-14-20)28-30-24-6-2-4-8-26(24)32-28/h1-18H/b10-9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORACIQIJMCYPHQ-MDZDMXLPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)C=CC4=CC=C(C=C4)C5=NC6=CC=CC=C6O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)/C=C/C4=CC=C(C=C4)C5=NC6=CC=CC=C6O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10892019 | |
Record name | 2,2'-[(1E)-1,2-Ethenediyldi-4,1-phenylene]bis[benzoxazole] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10892019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
Record name | Benzoxazole, 2,2'-(1,2-ethenediyldi-4,1-phenylene)bis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
2,2'-(1,2-Ethenediyldi-4,1-phenylene)bisbenzoxazole | |
CAS RN |
1533-45-5, 36422-63-6 | |
Record name | 2,2'-(Vinylenedi-4-phenylene)bis(benzoxazole) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001533455 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC252132 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=252132 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzoxazole, 2,2'-(1,2-ethenediyldi-4,1-phenylene)bis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,2'-[(1E)-1,2-Ethenediyldi-4,1-phenylene]bis[benzoxazole] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10892019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2'-(vinylenedi-p-phenylene)bisbenzoxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.769 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FLUORESCENT BRIGHTENER 393 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/128BY3ERD5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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